Fungicidal Potency of 4-Trifluoromethylthiazole-5-carboxanilides vs. 4-Methylthiazole Analogs
In a direct class-level comparison of thiazole carboxanilide fungicides, 4-trifluoromethyl-substituted thiazoles consistently exhibit superior fungicidal activity relative to their 4-methyl counterparts. The most potent compound in a 2016 series, N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide (8i), demonstrated an EC50 of 1.28 mg/L against Rhizoctonia solani, which was comparable to the commercial fungicide Thifluzamide [1]. The presence of the 4-trifluoromethyl group is essential for this level of activity; 4-methylthiazole-5-carboxamides such as Metsulfovax show reduced efficacy [2].
| Evidence Dimension | Fungicidal EC50 against Rhizoctonia solani |
|---|---|
| Target Compound Data | 1.28 mg/L (compound 8i; 4-trifluoromethylthiazole-5-carboxanilide derivative) |
| Comparator Or Baseline | Thifluzamide (commercial 4-trifluoromethylthiazole-5-carboxanilide fungicide): EC50 comparable to 1.28 mg/L; 4-methylthiazole analogs (e.g., Metsulfovax): activity reported as inferior |
| Quantified Difference | EC50 of 1.28 mg/L for 4-trifluoromethyl analog; 4-methyl analogs show reduced fungicidal activity (specific EC50 values not reported but described as inferior) |
| Conditions | In vitro fungicidal assay against Rhizoctonia solani |
Why This Matters
Procurement of 4-trifluoromethylthiazole scaffolds is essential for agrochemical programs targeting potent fungicidal activity; 4-methyl analogs are unsuitable substitutes.
- [1] Hanson Xue, Aiping Liu, Weidong Liu, et al. Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group. Chemical Research in Chinese Universities. 2016;32(5):781-785. View Source
- [2] US Patent 5,045,554. Substituted thiazoles and their use as fungicides. 1991. View Source
